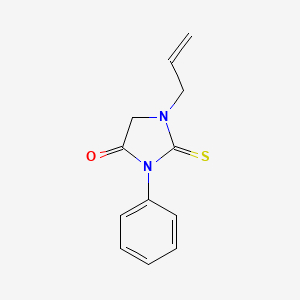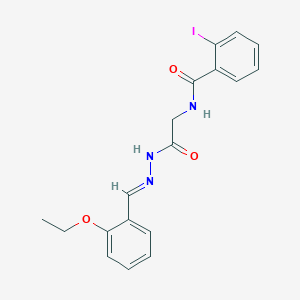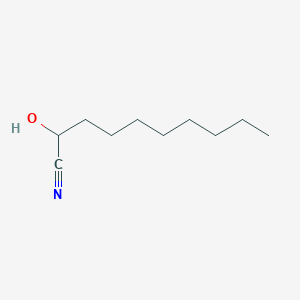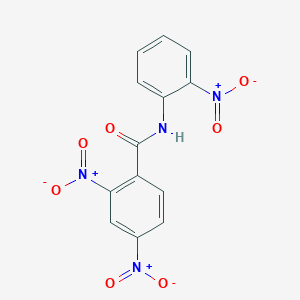
2,4-dinitro-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dinitro-N-(2-nitrophenyl)benzamide: is an organic compound with the molecular formula C13H8N4O7 It is characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring, as well as an additional nitro group on the phenyl ring attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitro-N-(2-nitrophenyl)benzamide typically involves the acylation of 2,4-dinitroaniline with 2-nitrobenzoyl chloride in the presence of a catalyst. One common method uses ferric chloride as a catalyst in a solvent medium such as chlorobenzene or toluene. The reaction is conducted at elevated temperatures, and the product is precipitated by cooling the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of solid acid catalysts, such as acidic clays or ion exchange resins, can improve the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-dinitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium hydroxide in polar solvents.
Major Products Formed:
Reduction: The reduction of nitro groups results in the formation of amino derivatives.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-dinitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,4-dinitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 2,4-dinitro-N-(3-nitrophenyl)benzamide
- 2,4-dinitro-N-(4-nitrophenyl)benzamide
- 2,4-dichloro-N-(2-nitrophenyl)benzamide
Comparison: Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research .
Eigenschaften
Molekularformel |
C13H8N4O7 |
|---|---|
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
2,4-dinitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(14-10-3-1-2-4-11(10)16(21)22)9-6-5-8(15(19)20)7-12(9)17(23)24/h1-7H,(H,14,18) |
InChI-Schlüssel |
ZRVLRHOWKLIQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)


![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)
![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)
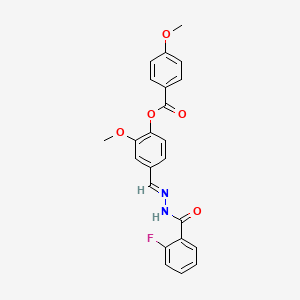
![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)
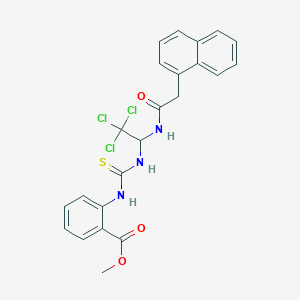
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
